molecular formula C13H8Cl3NO2 B2825598 (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate CAS No. 930708-84-2

(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2825598
CAS No.: 930708-84-2
M. Wt: 316.56
InChI Key: IGSADCODPCWILD-UHFFFAOYSA-N
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Description

(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is a chemical compound that belongs to the class of halogenated heterocycles. It is characterized by the presence of chlorine atoms on both the phenyl and pyridine rings, which can significantly influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis .

Biology and Medicine

Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development .

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atoms on the phenyl and pyridine rings can form strong interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyridine-3-carboxylic acid: A similar compound with a carboxylic acid group instead of the ester group.

    2,4-Dichloro-5-methylpyrimidine: Another halogenated heterocycle with similar reactivity.

Uniqueness

(2-Chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate is unique due to the combination of chlorine atoms on both the phenyl and pyridine rings. This dual halogenation can enhance its reactivity and potential biological activity compared to similar compounds .

Properties

IUPAC Name

(2-chloro-5-methylphenyl) 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl3NO2/c1-7-2-3-9(14)11(4-7)19-13(18)8-5-10(15)12(16)17-6-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSADCODPCWILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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